
Dobutamine (tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dobutamine (tartrate) is a synthetic catecholamine and a direct-acting inotropic agent primarily used in the treatment of acute but potentially reversible heart failure, such as that which occurs during cardiac surgery or in cases of septic or cardiogenic shock . It is known for its ability to increase cardiac output by stimulating beta-1 adrenergic receptors in the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dobutamine is synthesized through a series of chemical reactions starting from isoproterenol . The synthesis involves the alkylation of 3,4-dihydroxybenzaldehyde with 4-(2-aminoethyl)phenol, followed by reduction and subsequent purification steps .
Industrial Production Methods
In industrial settings, dobutamine is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The preparation involves the dilution of dobutamine injection concentrate to produce individual syringes in small batches .
Analyse Chemischer Reaktionen
Types of Reactions
Dobutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize dobutamine.
Reduction: Reducing agents like sodium borohydride are used in the synthesis process to reduce intermediate compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of dobutamine that may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dobutamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of catecholamine synthesis and reactions.
Biology: Employed in research on adrenergic receptors and their role in cardiac function.
Medicine: Widely used in clinical settings to manage heart failure and in cardiac stress tests.
Industry: Utilized in the pharmaceutical industry for the development of cardiac drugs.
Wirkmechanismus
Dobutamine exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart . This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . The compound does not cause the release of endogenous norepinephrine, which differentiates it from other catecholamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Dobutamine
Dobutamine is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction . This makes it particularly useful in managing acute heart failure and in cardiac stress testing .
Eigenschaften
Molekularformel |
C22H29NO9 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
WZIUXGZIVZDXIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)
![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
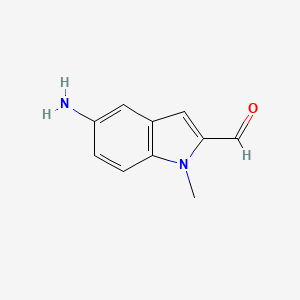
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
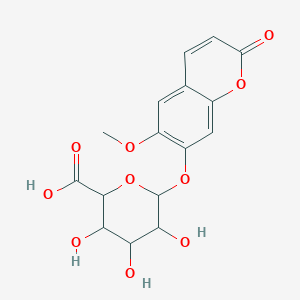
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)

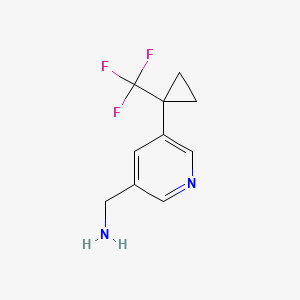
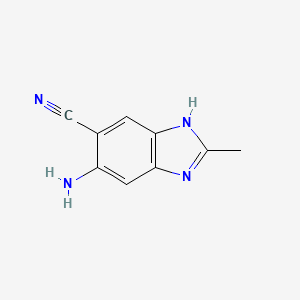
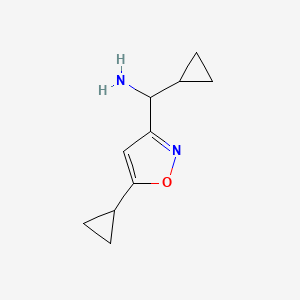
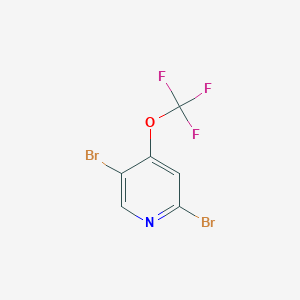
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
